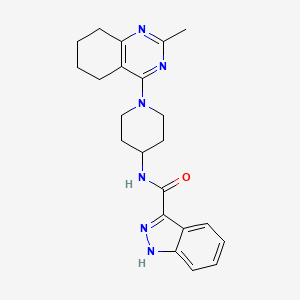
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-indazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-indazole-3-carboxamide” is a chemical compound with the molecular formula C23H26N6O2 . It has a molecular weight of 418.5g/mol . The compound is canonicalized and has a complexity of 719 .
Molecular Structure Analysis
The InChI string of the compound is "InChI=1S/C23H26N6O2/c1-14-24-19-9-5-4-8-18 (19)21 (25-14)29-12-10-15 (11-13-29)26-23 (31)20-16-6-2-3-7-17 (16)22 (30)28-27-20/h2-3,6-7,15H,4-5,8-13H2,1H3, (H,26,31) (H,28,30)" . The compound has a rotatable bond count of 3, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 6 .Physical And Chemical Properties Analysis
The compound has an XLogP3-AA value of 3 . The exact mass and the monoisotopic mass of the compound are both 418.21172409 . The topological polar surface area of the compound is 99.6 . The compound has a heavy atom count of 31 .科学的研究の応用
CGRP Receptor Inhibition
CGRP (Calcitonin Gene-Related Peptide) receptor antagonists are being developed for the treatment of migraine. A potent CGRP receptor antagonist, with a somewhat related structure, has been synthesized through a convergent, stereoselective, and economical process. The synthesis involved the development of different routes to the chiral indazolyl amino ester subunit, demonstrating the importance of these compounds in targeting CGRP receptors (Cann et al., 2012).
Antipsychotic Agents
Compounds with heterocyclic carboxamides structures have been evaluated for their potential as antipsychotic agents. These compounds were studied for their binding affinity to dopamine and serotonin receptors, showcasing the relevance of such structures in the development of new treatments for psychiatric disorders (Norman et al., 1996).
NK1 Receptor Ligands
Research into compounds based on phenylpyridine moieties for their affinity as NK(1) receptor ligands highlights the therapeutic potential in conditions like depression, anxiety, and nausea. The investigation into the molecular manipulation of these compounds resulted in ligands showing nanomolar range affinity, contributing to the understanding of their role in modulating NK(1) receptor activity (Giuliani et al., 2011).
Anticancer Activity
Research has also focused on the synthesis of new 2-chloro-3-hetarylquinolines for their antibacterial and anticancer evaluation. The study of these compounds, which share functional similarities with the requested compound, highlights the ongoing efforts to discover new anticancer agents with potential efficacy against various cancer cell lines (Bondock & Gieman, 2015).
PARP Inhibitors for ER+ Breast Cancer
The optimization of tricyclic indazoles as selective estrogen receptor degraders (SERD) and antagonists for ER+ breast cancer treatment illustrates the significant impact of these compounds. These efforts led to the identification of highly potent SERDs, showing comparable pharmacological profiles to existing treatments, and highlighting the potential for oral administration in cancer therapy (Scott et al., 2020).
特性
IUPAC Name |
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-14-23-18-8-4-3-7-17(18)21(24-14)28-12-10-15(11-13-28)25-22(29)20-16-6-2-5-9-19(16)26-27-20/h2,5-6,9,15H,3-4,7-8,10-13H2,1H3,(H,25,29)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMINDIUGKJENR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=NNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2522881.png)

![1-[3-(2-Methoxyphenyl)propyl]piperazine](/img/structure/B2522883.png)
![N-(2-Ethoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2522885.png)
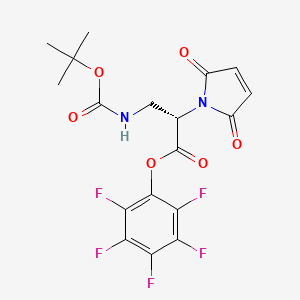

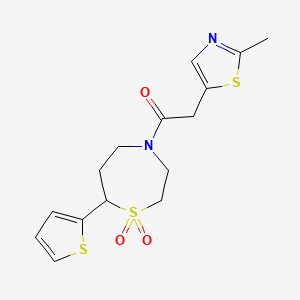
![6-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2522894.png)
![3-Methylbut-2-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B2522895.png)
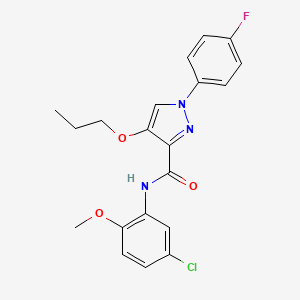

![3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2522901.png)
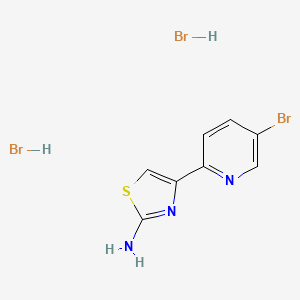
![8-methoxy-3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2522903.png)